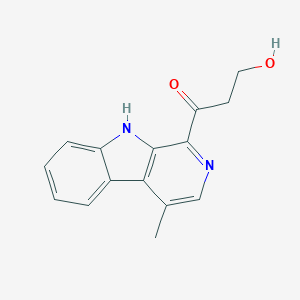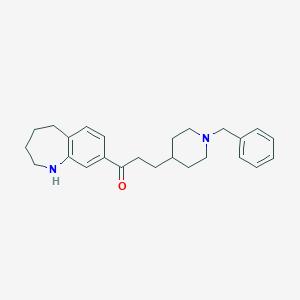![molecular formula C9H9NO B116901 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 147646-27-3](/img/structure/B116901.png)
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, also known as 3-Methyl-7-oxo-5,6,7,8-tetrahydrocyclopenta[c]pyridine or Meclofenoxate, is a nootropic drug that is widely used in scientific research. Meclofenoxate was first synthesized in the 1950s and has since been extensively studied for its cognitive-enhancing effects.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
Hybrid catalysts play a crucial role in synthesizing complex heterocyclic scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, which are key precursors for medicinal and pharmaceutical applications. These scaffolds have broad synthetic applications and bioavailability. The development of these cores is challenging due to their structural complexity. Diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in one-pot multicomponent reactions to develop substituted derivatives of these scaffolds, showcasing the importance of innovative catalytic approaches in the synthesis of medicinally relevant molecules (Parmar, Vala, & Patel, 2023).
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolizines and pyrrolidine-2-one, are extensively used in medicinal chemistry to develop treatments for human diseases. The saturated scaffold of pyrrolidine allows efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, leading to a variety of bioactive molecules with target selectivity. This review highlights the importance of pyrrolidine and its derivatives in designing new compounds with diverse biological profiles, underscoring the versatility of heterocyclic compounds in drug discovery (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are crucial in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds have shown significant functionalities, especially in metal complexes formation, asymmetric catalysis, and medicinal applications. The review focuses on the synthesis, catalysis, and potential drug applications of heterocyclic N-oxide derivatives, highlighting their importance in advanced chemistry and pharmaceutical research (Li et al., 2019).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives exhibit a broad range of biological activities, including antiviral properties against various viruses such as HIV, HCV, HBV, RSV, and CMV. The structure-activity relationship and action mechanisms of these derivatives have been explored, showing that pyridine scaffolds can inhibit viral replication through different mechanisms. This review classifies pyridine derivatives based on their structures and discusses their potential as antiviral agents, emphasizing the need for further investigations in this field (Alizadeh & Ebrahimzadeh, 2021).
Propiedades
IUPAC Name |
3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYPORJJFWIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
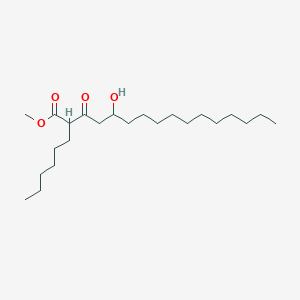
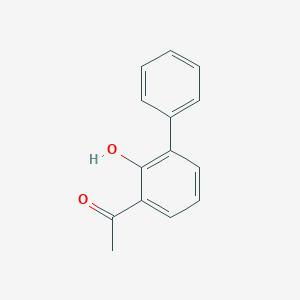
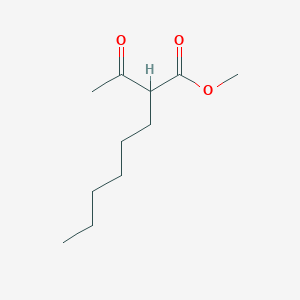

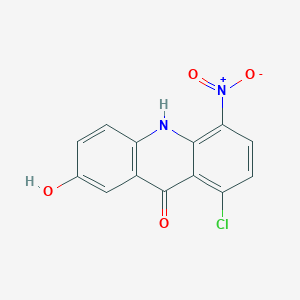

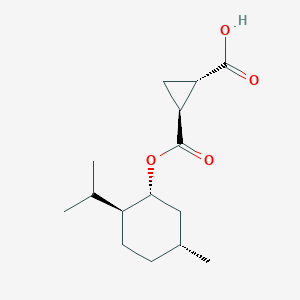
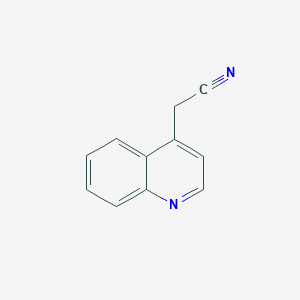
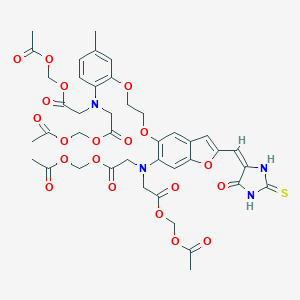
![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
